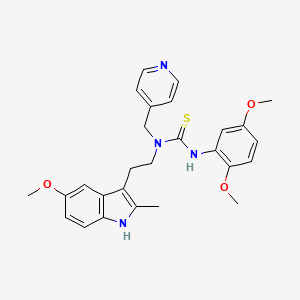

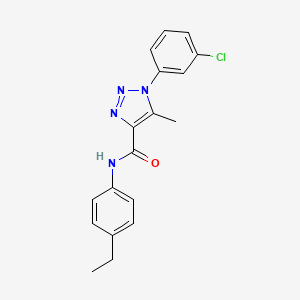

![molecular formula C20H22ClN5OS B2869527 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 2418691-94-6](/img/structure/B2869527.png)

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. These types of compounds are known for their ability to form hydrogen bonds and interact with biological receptors . They are stable under both acidic and basic conditions, as well as oxidative and reductive stresses .

Synthesis Analysis

The synthesis of such compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process can involve various starting materials, such as aliphatic alkynes and aromatic bromides . The resulting 1,2,3-triazoles are then characterized using various analytical techniques .Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present on the triazole ring. For example, some derivatives have shown significant antibacterial activity . The reactions can be influenced by factors such as temperature and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the triazole ring. For example, the presence of a methylene linker between the triazole and aryl substituent can increase toxicity against human cells . The compounds synthesized are thermally stable .Scientific Research Applications

Triazole Derivatives and Their Applications

Triazole derivatives, including those with aminomethyl groups, are explored for their diverse biological activities. The studies on triazoles highlight their synthesis methodologies and potential as therapeutic agents. For instance, Albert and Taguchi (1973) developed methods for synthesizing 4-amino-1,2,3-triazole derivatives, which are critical intermediates for further chemical modifications and have applications in developing pharmaceuticals with potential antineoplastic properties (Albert & Taguchi, 1973). Further, Albert (1970) elaborated on triazole analogues of 2-aminobenzylamine, underscoring the versatility of triazole compounds in synthesizing biologically active molecules (Albert, 1970).

Benzothiophene Derivatives and Their Applications

Benzothiophene derivatives have been extensively studied for their pharmacological properties. The incorporation of benzothiophene units into molecules can significantly affect their bioactivity, making them valuable for drug development. Markosyan et al. (2010) explored the synthesis of new benzo[H]quinazoline derivatives with benzothiophene moieties, studying their antineoplastic and antimonoamineoxidase properties. This work illustrates the potential of benzothiophene-containing compounds in medicinal chemistry, particularly for their use in cancer therapy and enzyme inhibition (Markosyan et al., 2010).

Mechanism of Action

Target of Action

It’s known that compounds containing the1,2,4-triazole ring, such as EN300-26676146, are characterized by multidirectional biological activity . They have been found to bind to a variety of enzymes and receptors in the biological system .

Mode of Action

It’s worth noting that thenitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can result in changes in the function of these enzymes, potentially leading to various biological effects.

Biochemical Pathways

Compounds with atriazole nucleus have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Action Environment

It’s known that environmental factors such as temperature, light, and ph can influence the biochemical composition of compounds

Safety and Hazards

While some triazole derivatives have shown promising therapeutic potential, they can also pose safety risks. For example, some compounds have shown cytotoxic effects . Therefore, it’s important to evaluate the safety and potential side effects of these compounds before they can be used in a clinical setting .

Future Directions

Given the diverse biological activities of 1,2,3-triazole derivatives, there is significant interest in developing new synthesis methods and exploring their potential applications . Future research could focus on designing more efficient synthesis methods, exploring new potential therapeutic applications, and further investigating the safety and efficacy of these compounds .

properties

IUPAC Name |

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS.ClH/c1-13-5-6-18-15(7-13)9-19(27-18)20(26)22-11-14-3-2-4-17(8-14)25-12-16(10-21)23-24-25;/h2-8,12,19H,9-11,21H2,1H3,(H,22,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGUTQKYKRTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(C2)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

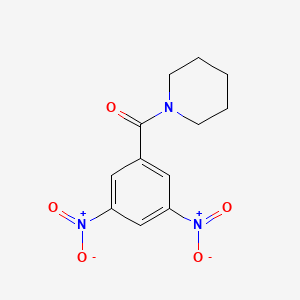

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

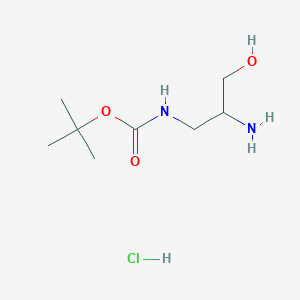

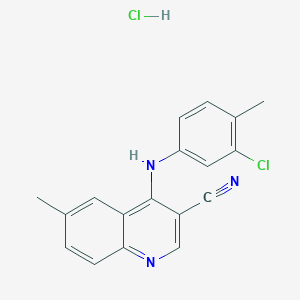

![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)

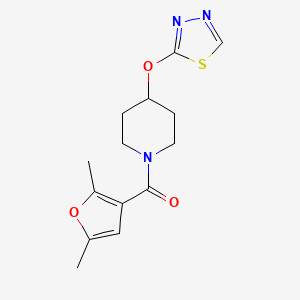

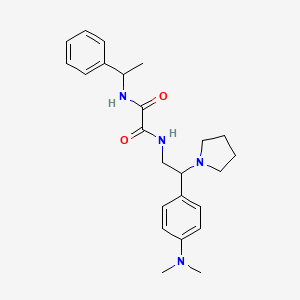

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)

![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)